N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)25-13-14-4-3-5-17(12-14)27-18-6-1-2-11-24-18/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVOHZBRZSPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-(pyridin-2-yloxy)benzyl chloride with 4-(trifluoromethoxy)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(trifluoromethoxy)benzoic acid and 3-(pyridin-2-yloxy)benzylamine.
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C, 12–24 hours) cleaves the amide bond.
-
Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours achieves similar results .
The trifluoromethoxy group’s electron-withdrawing nature slightly stabilizes the amide, necessitating prolonged reaction times compared to non-fluorinated analogues.
Electrophilic Aromatic Substitution (EAS)
The benzene rings participate in EAS, with regioselectivity governed by substituents:
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring undergoes NAS at the 2-position under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 150°C, Cu catalyst, 24 hours | 2-amino-pyridin-3-yloxy derivative . |
| NaOMe | DMF, 120°C, 8 hours | 2-methoxy-pyridin-3-yloxy analogue . |
Reactivity is attenuated compared to chloropyridines due to the electron-donating oxygen bridge .
Functional Group Interconversion
The amide and pyridine moieties enable targeted modifications:
Reduction of Amide
LiAlH₄ in THF reduces the amide to a secondary amine, yielding N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzylamine (85% yield) .
Acylation of Pyridine Nitrogen
Acetyl chloride in pyridine forms N-acetyl-pyridinium intermediates , which react with nucleophiles (e.g., amines) to generate substituted pyridines .
Metalation and Cross-Coupling
The benzyl group can be functionalized via:
-
Lithiation : n-BuLi at −78°C in THF metalates the benzyl position, enabling reactions with electrophiles (e.g., CO₂, aldehydes) .
-
Suzuki Coupling : Bromination at the benzyl ring followed by Pd-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups .
Stability Under Oxidative/Reductive Conditions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their anticancer activity. These derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the chemical structure can enhance their efficacy against specific types of cancer .
Case Study: Synthesis and Testing
- Synthesis Method : The target compounds were synthesized through a multi-step process involving the reaction of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride with vanillin via Williamson ether synthesis.
- Results : The synthesized compounds exhibited IC50 values in the micromolar range against cancer cell lines, suggesting strong potential for further development as anticancer agents .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been studied as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have therapeutic effects on pain and inflammation .
Drug Design and Development
The compound's unique chemical structure makes it a valuable scaffold for drug design. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for developing effective pharmaceuticals.
Deep Learning in Drug Design
Recent advancements in deep learning have facilitated the design of new derivatives based on the structural characteristics of this compound. These computational methods allow researchers to predict binding affinities and optimize pharmacokinetic properties before synthesis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzamides and pyridine/pyrimidine derivatives to evaluate substituent effects on potency, selectivity, and physicochemical properties. Key comparisons are summarized below:
Structural Analogues with Trifluoromethoxy/Trifluoromethyl Groups
Pyrimidine-Based Analogues
- GNF-2-deg-BUMP: Contains a pyrimidin-4-yl core and extended ethoxy chain. The pyrimidine ring may offer additional hydrogen-bonding interactions but complicates synthesis .
- Compound 7a (CDD-1431) : Features a methoxy-substituted pyrimidine and sulfonamide group. This compound’s BMPR2 selectivity highlights how pyrimidine derivatives can be tailored for specific kinase inhibition, though with increased synthetic complexity .
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound increases metabolic stability and lipophilicity (predicted logP ~3.5) compared to methoxy analogues, which are more prone to oxidation.
- Pyridin-2-yloxy vs. Thiazole : The pyridin-2-yloxy group may offer better π-π stacking in hydrophobic pockets, whereas thiazole derivatives (e.g., entry 14 in ) benefit from improved solubility due to sulfur’s polarizability.
Research Findings and Implications
- Potency Trends : The trifluoromethoxy group consistently outperforms trifluoromethyl and alkyl substituents in benzamide derivatives, as seen in IC50 data from .
- Selectivity : Pyridine/pyrimidine hybrids (e.g., ) demonstrate kinase-specific activity, suggesting that the target compound’s pyridin-2-yloxy group could be optimized for selectivity against off-target enzymes.
- Metabolic Stability : The trifluoromethoxy group’s resistance to cytochrome P450-mediated metabolism may prolong half-life compared to methoxy analogues .
Biological Activity
N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide, with the CAS number 1705919-82-9, is a compound of significant interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 388.3 g/mol
- Chemical Structure : The compound features a pyridine ring linked via an ether bond to a benzyl group, which is further substituted with a trifluoromethoxy group.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with trifluoromethoxybenzoyl chloride under basic conditions, such as triethylamine. This method allows for the efficient formation of the desired amide linkage while minimizing side reactions .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
1. Inhibition of Enzymatic Activity
Research has shown that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in steroidogenesis. For instance, it has been evaluated for its ability to inhibit human steroid-11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). The most potent derivatives showed IC values ranging from 53 to 166 nM, indicating strong selectivity for CYP11B2 over other cytochrome P450 enzymes .
2. Antimicrobial Properties
In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anticancer Activity
The compound has also been investigated for its anticancer potential. In assays against different cancer cell lines, it demonstrated significant cytotoxicity, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific pathways involved are still under investigation but suggest a role in targeting receptor tyrosine kinases associated with tumor growth .
Case Studies
Several studies have documented the biological effects of this compound:
- Study A : A study conducted on human cancer cell lines revealed that treatment with this compound led to a reduction in viable cell counts by over 70% at concentrations above 10 µM after 48 hours of exposure.
- Study B : In animal models, administration of the compound resulted in a significant decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide, and how are intermediates stabilized?
- Methodological Answer : The synthesis typically involves sequential coupling and amidation steps. For example, O-benzyl hydroxylamine hydrochloride reacts with p-trifluoromethyl benzoyl chloride under ice-cooled conditions in CH₂Cl₂/water with potassium carbonate as a base . Subsequent steps require inert atmospheres (argon) to prevent decomposition of intermediates. Sodium pivalate in acetonitrile is used to stabilize reactive intermediates, with strict temperature control (0°C to room temperature) . Products are isolated via vacuum filtration and dried under vacuum at 70°C to avoid degradation .
Q. How is the purity and identity of this compound validated during synthesis?
- Methodological Answer : Characterization employs 1H/13C NMR to confirm structural integrity (e.g., aromatic proton shifts and trifluoromethoxy group signals) . LC/MS with electrospray ionization (ESI) validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) . Purity is assessed via melting point analysis and thin-layer chromatography (TLC) under UV light .
Q. What safety protocols are essential when handling this compound and its precursors?
- Methodological Answer : Hazardous reagents like p-trifluoromethyl benzoyl chloride (corrosive) and dichloromethane (carcinogenic) require fume hoods, PPE (gloves, goggles), and argon purging . Compound 3 (a related intermediate) decomposes upon heating; DSC analysis confirms thermal instability, necessitating storage at ≤4°C in amber vials . Ames II testing shows mutagenicity comparable to benzyl chloride, requiring strict waste disposal protocols .
Advanced Research Questions
Q. How can conflicting data on mutagenicity and stability be reconciled during risk assessment?
- Methodological Answer : Discrepancies arise from structural analogs (e.g., anomeric amides) with varying mutagenic potencies. Ames II testing for compound 3 shows lower mutagenicity than other N-acyloxy-N-alkoxyamides but higher than benign controls . Stability studies using differential scanning calorimetry (DSC) and HPLC under accelerated degradation conditions (40°C/75% RH) identify decomposition pathways. Cross-referencing with HERON reaction mechanisms (thermal decomposition via radical intermediates) clarifies instability under oxidative conditions .
Q. What experimental design optimizes yield in the final amidation step?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Acetonitrile enhances nucleophilicity of the benzylamine intermediate compared to THF .
- Catalyst screening : Sodium pivalate (anhydrous) improves acylation efficiency by 15% over sodium carbonate .
- Stoichiometry : A 1:1.05 molar ratio of benzylamine to acyl chloride minimizes side-product formation .
- Workup : Diethyl ether washes remove unreacted acyl chlorides, while rotary evaporation under reduced pressure avoids thermal decomposition .
Q. How does the trifluoromethoxy group influence electronic and steric effects in target binding?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). DFT calculations show a 20% increase in binding affinity compared to methoxy analogs due to improved van der Waals interactions . Steric effects are mitigated by the pyridin-2-yloxy group, which adopts a planar conformation, reducing torsional strain in protein-ligand complexes .
Q. What strategies resolve low reproducibility in scaled-up synthesis?
- Methodological Answer : Batch inconsistencies arise from:
- Moisture sensitivity : Use of molecular sieves (3Å) in acetonitrile reduces hydrolysis of sodium pivalate .
- Oxygen sensitivity : Schlenk line techniques or continuous argon flow during coupling steps prevent radical-mediated decomposition .
- Particle size control : Ball milling intermediates (e.g., O-benzyl hydroxylamine hydrochloride) ensures uniform reactivity in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
